(Z)-10-Hydroxyamitriptyline

Description

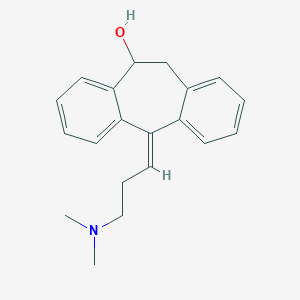

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3/b17-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWBJXOKAFHZAI-ATVHPVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873787 | |

| Record name | (Z)-10-Hydroxyamitriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159-82-6, 72402-20-1 | |

| Record name | 10-Hydroxyamitriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z-10-Hydroxyamitriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072402201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-10-Hydroxyamitriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-HYDROXYAMITRIPTYLINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V05NFJ590Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for Research Applications

Synthetic Routes for (Z)-10-Hydroxyamitriptyline and its Enantiomers

The synthesis of this compound for research purposes typically begins with the preparation of a racemic mixture, which is then resolved to isolate the individual enantiomers.

A foundational synthetic approach for the racemic mixture of both (Z)- and (E)-10-Hydroxyamitriptyline was established in early research on amitriptyline (B1667244) metabolites. nih.gov While specific contemporary syntheses focusing solely on the Z-isomer are proprietary or less documented in public literature, the general strategy involves the chemical modification of a dibenzosuberone core structure, followed by the introduction of the hydroxyl group and the dimethylaminopropylidene side chain.

Once the racemic mixture of this compound is obtained, the separation of its (+) and (-) enantiomers is a critical step for stereospecific studies. This process, known as chiral resolution, leverages the different physical properties of diastereomers. ardena.comnii.ac.jp

Common Chiral Resolution Strategies:

Diastereomeric Salt Formation: This is a widely used and cost-effective method for resolving racemates of compounds containing acidic or basic functional groups. ardena.comnii.ac.jp The basic dimethylamino group of racemic this compound is reacted with a chiral acid resolving agent (e.g., tartaric acid derivatives). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different solubilities. nii.ac.jp This solubility difference allows for their separation by fractional crystallization. After separation, the desired enantiomer is recovered by decomposing the salt.

Chiral Crystallization: This technique includes methods like preferential crystallization. It relies on the ability of some racemates to crystallize as conglomerates, which are physical mixtures of separate crystals of each enantiomer. ardena.com This method can be highly efficient but is applicable to a smaller subset of chiral compounds.

The successful separation of the racemate yields the enantiopure (+)-(Z)-10-Hydroxyamitriptyline and (-)-(Z)-10-Hydroxyamitriptyline, which are essential for evaluating the specific biological activities and metabolic pathways associated with each stereoisomer.

Preparation of Diastereomeric Derivatives for Enantiomeric Analysis

To determine the enantiomeric composition or purity of a sample of this compound, an indirect analytical method involving the formation of diastereomeric derivatives is frequently employed. This pre-column derivatization technique allows for the separation and quantification of the enantiomers using standard achiral chromatography, such as High-Performance Liquid Chromatography (HPLC). researchgate.net

The process involves reacting the chiral analyte with a chiral derivatizing agent (CDA). The hydroxyl group at the 10-position of this compound is a common target for this reaction. The CDA is enantiomerically pure, and its reaction with the racemic analyte produces a pair of diastereomers. These diastereomers possess distinct physicochemical properties, enabling their separation on a conventional achiral stationary phase. researchgate.net

A specific application of this method for this compound involves using R-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride, commonly known as Mosher's reagent, to form diastereomeric esters. nih.gov These derivatives can then be effectively separated and quantified by HPLC, allowing researchers to analyze the enantiomeric excess in biological samples. nih.gov

Below is a table of common chiral derivatizing agents suitable for reacting with the hydroxyl or amine functionalities in molecules like this compound.

| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Derivative | Reference |

| R-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's reagent) | Hydroxyl, Primary/Secondary Amines | Diastereomeric Esters/Amides | nih.gov |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent) | Primary/Secondary Amines | Diastereomeric Amides | juniperpublishers.com |

| O,O'-Diacetyl-L-tartaric acid anhydride (DATAAN) | Hydroxyl, Amines | Diastereomeric Esters/Amides | researchgate.net |

| (-)-Menthyl chloroformate | Hydroxyl, Amines | Diastereomeric Carbamates/Carbonates | |

| (1S)-(-)-Camphanic chloride | Hydroxyl, Amines | Diastereomeric Esters/Amides |

This table presents interactive data. Click on headers to sort or filter.

Chemical Modification Strategies for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. drugdesign.org By systematically modifying the structure of this compound, researchers can identify key molecular features responsible for its pharmacological effects. drugdesign.orgsemanticscholar.org This knowledge can guide the design of new analogs with improved potency, selectivity, or metabolic stability.

The progressive alteration of a lead compound's structure allows for the determination of the importance of its various structural elements. drugdesign.org For this compound, key regions for modification include the hydroxyl group, the dimethylamino terminal group, and the tricyclic ring system.

Potential Modification Strategies for SAR Studies:

Modification of the 10-Hydroxyl Group: The polarity and hydrogen-bonding capability of the hydroxyl group can be explored.

Esterification/Etherification: Converting the -OH group to an ester (e.g., -OAc) or an ether (e.g., -OCH3) alters its steric bulk and hydrogen bonding capacity. This helps determine if a hydrogen bond donor is essential for activity.

Oxidation: Oxidation of the alcohol to a ketone (dibenzo[a,d]cyclohepten-10-one derivative) would introduce a planar carbonyl group, significantly changing the local geometry and electronic properties.

Replacement: Replacing the hydroxyl with other groups like a fluorine atom or a hydrogen atom (to yield amitriptyline) would probe the role of the group's size and polarity. nih.gov

Modification of the Dimethylamino Group: This basic group is often crucial for receptor interaction and physicochemical properties.

Demethylation: Stepwise removal of the methyl groups to form the secondary amine ((Z)-10-Hydroxynortriptyline) and primary amine analogs assesses the importance of the degree of substitution for activity. medchemexpress.com

Alkyl Chain Variation: Increasing the size of the N-alkyl substituents (e.g., to diethylamino) explores the steric tolerance of the binding site.

Quaternization: Conversion to a quaternary ammonium (B1175870) salt would introduce a permanent positive charge, which can impact cell permeability and receptor binding.

Aromatic Substitution: Introducing substituents (e.g., halogens, methyl, methoxy groups) onto the benzene rings can modify electronic properties and metabolic stability.

Bioisosteric Replacement: Replacing one of the benzene rings with a heterocycle (e.g., pyridine, thiophene) could alter binding interactions and physicochemical properties.

The table below summarizes potential modifications and the rationale behind them in an SAR context.

| Structural Region | Proposed Modification | Rationale for Study |

| 10-Hydroxyl Group | Convert to Ether (-OCH3) | Probe the necessity of the hydrogen bond-donating ability. |

| 10-Hydroxyl Group | Oxidize to Ketone (=O) | Assess the impact of geometry and electronic changes at position 10. |

| Dimethylamino Group | Demethylate to -NHCH3 | Evaluate the role of N-substitution on receptor affinity and selectivity. |

| Dimethylamino Group | Lengthen Alkyl Chain | Determine steric limitations at the binding site. |

| Aromatic Rings | Introduce a Chlorine atom | Modify lipophilicity and electronic distribution; potentially block metabolic sites. |

This table presents interactive data. Click on headers to sort or filter.

These systematic modifications, coupled with biological evaluation, provide critical insights into the molecular interactions of this compound, paving the way for the rational design of novel therapeutic agents. nih.gov

Advanced Analytical Methodologies for Research Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of analytical methodologies for (Z)-10-hydroxyamitriptyline, enabling its separation from the parent drug, other metabolites, and endogenous matrix components. The choice of chromatographic technique is dictated by the specific research question, whether it be routine quantification, metabolite profiling, or stereoisomeric separation.

Gas chromatography-mass spectrometry (GC-MS) has been a valuable tool for the analysis of amitriptyline (B1667244) and its metabolites, including 10-hydroxyamitriptyline (B1197387). nih.govmdpi.com For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of the analytes. In some methods, the alcohol metabolites are dehydrated during sample preparation to yield compounds with satisfactory gas chromatographic and mass spectrometric properties. nih.gov

One established GC-MS method for the determination of 10-hydroxyamitriptyline in human plasma utilizes stable isotope dilution with deuterated analogs as internal standards. nih.gov Chemical ionization (CI) is employed as a soft ionization technique to generate protonated molecular ions (MH+), which are then monitored using selective ion monitoring (SIM) for quantification. nih.gov This approach offers high sensitivity, with a reported assay sensitivity of 0.5 ng/mL for 10-hydroxyamitriptyline. nih.gov

Table 1: GC-MS Method Parameters for 10-Hydroxyamitriptyline Analysis

| Parameter | Description |

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer |

| Ionization Mode | Chemical Ionization (CI) |

| Reagent Gas | Isobutane |

| Detection Mode | Selective Ion Monitoring (SIM) of MH+ ions |

| Internal Standard | Deuterated 10-hydroxyamitriptyline |

| Sample Preparation | Dehydration of alcohol metabolites |

| Assay Sensitivity | 0.5 ng/mL |

| Precision and Accuracy | < 5% error |

This table is based on data from a study on the GC-MS analysis of amitriptyline and its metabolites. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current gold standard for the quantitative analysis of this compound in biological fluids due to its superior sensitivity, specificity, and high-throughput capabilities. nih.govresearchgate.net This technique allows for the simultaneous determination of the parent drug, amitriptyline, its active metabolite nortriptyline (B1679971), and their various hydroxy metabolites, including the isobaric E- and Z-isomers of 10-hydroxyamitriptyline. nih.gov

A typical LC-MS/MS method involves reversed-phase chromatography for the separation of the analytes. An ACE C18 column is one such stationary phase that has been successfully used to separate this compound from its isomers and parent compounds. nih.gov The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). phenomenex.com Detection is achieved using a mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.govresearchgate.net

The validation of these methods demonstrates their robustness, with lower limits of quantitation (LLOQ) typically in the low ng/mL range. For instance, one method reported an LLOQ of 0.5 ng/mL for all analytes, including this compound, in human serum. nih.gov The linear dynamic range for this method was established from 0.5 to 400 ng/mL with a high degree of linearity (r² > 0.999). nih.gov

Table 2: LC-MS/MS Method for this compound Quantification in Human Serum

| Parameter | Description |

| Chromatographic Column | ACE C18 |

| Mobile Phase | Gradient elution with ammonium formate (B1220265) and methanol/acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Total Run Time | 6 minutes |

| Elution Time of this compound | 1.66 minutes |

| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |

| Linearity (r²) | > 0.999 |

This table is based on data from a study on the simultaneous quantification of amitriptyline and its hydroxy metabolites. nih.gov

This compound is a chiral molecule, existing as a pair of enantiomers. The enantioselective analysis of this metabolite is crucial as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) is the primary technique used for the enantiomeric separation of 10-hydroxyamitriptyline. nih.gov

The separation of enantiomers on a standard achiral stationary phase is not possible. Therefore, two main strategies are employed: indirect separation by derivatization with a chiral reagent to form diastereomers, or direct separation using a chiral stationary phase (CSP). nih.gov One documented method for the enantiomeric separation of E- and Z-10-hydroxyamitriptyline involves the derivatization of the hydroxyl group with R-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's reagent) to form diastereomeric esters. nih.gov These diastereomers can then be separated on a conventional achiral HPLC column. nih.gov This approach has been successfully applied to the analysis of these metabolites in human urine. nih.gov

The use of HPLC with diode-array detection (DAD) has also been reported for the simultaneous determination of amitriptyline and its six main metabolites, including this compound, in human plasma samples. scielo.br While this method does not provide enantiomeric separation, it is a cost-effective alternative for routine therapeutic drug monitoring. scielo.br

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for the structural elucidation of metabolites. While specific studies focusing solely on the HRMS characterization of this compound are not prevalent in the literature, the application of this technique can be inferred from its use in broader drug metabolism and impurity profiling studies. lcms.cz

HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, provide highly accurate mass measurements, typically with sub-ppm mass accuracy. This allows for the confident determination of the elemental composition of an unknown compound. By comparing the measured accurate mass with theoretical masses of potential structures, the identity of a metabolite can be proposed.

Furthermore, HRMS in tandem with fragmentation experiments (MS/MS) provides valuable structural information. The fragmentation pattern of a molecule is unique and can be used to identify its core structure and the positions of functional groups. This is particularly useful for distinguishing between isomers, such as the E and Z isomers of 10-hydroxyamitriptyline, which may exhibit subtle differences in their fragmentation spectra.

Sample Preparation Techniques in Research Protocols

The quality of analytical data is heavily dependent on the sample preparation procedure. The primary goals of sample preparation are to remove interfering substances from the biological matrix, concentrate the analyte of interest, and present it in a solvent that is compatible with the analytical instrument.

Solid-phase extraction (SPE) is a widely used sample preparation technique in bioanalysis due to its efficiency, selectivity, and potential for automation. mdpi.com SPE involves the partitioning of analytes between a solid sorbent and a liquid mobile phase. The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the nature of the sample matrix.

For a compound like this compound, which is a moderately polar and basic molecule, a variety of SPE sorbents could be employed. These include:

Reversed-phase sorbents (e.g., C8, C18): These non-polar sorbents retain analytes based on hydrophobic interactions. The sample is typically loaded under aqueous conditions, washed with a weak organic solvent to remove polar interferences, and then the analyte is eluted with a stronger organic solvent.

Cation-exchange sorbents: These sorbents contain negatively charged functional groups that interact with the positively charged amine group of this compound. This allows for a more selective extraction compared to reversed-phase SPE.

Polymeric sorbents (e.g., hydrophilic-lipophilic balanced, HLB): These sorbents offer a combination of retention mechanisms (hydrophobic and hydrophilic) and can be effective for a broad range of analytes. mdpi.com

A general SPE protocol for the extraction of this compound from a biological fluid like plasma or urine would typically involve the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous buffer to activate the sorbent.

Loading: The pre-treated biological sample (e.g., diluted or pH-adjusted) is loaded onto the cartridge.

Washing: The cartridge is washed with a specific solvent or buffer to remove endogenous interferences while retaining the analyte.

Elution: The analyte of interest is eluted from the sorbent using a small volume of an appropriate solvent.

The eluate can then be evaporated and reconstituted in a solvent compatible with the subsequent chromatographic analysis. The development of an SPE method requires careful optimization of each step to achieve high and reproducible recovery of the analyte.

Protein Precipitation Methods

Protein precipitation is a frequently employed technique for the sample preparation of biological matrices prior to the analysis of this compound. This method is favored for its simplicity and speed in removing high-molecular-weight proteins that can interfere with chromatographic analysis. In a common application, a simple protein precipitation method is used for the simultaneous quantification of amitriptyline, nortriptyline, and their hydroxy metabolites, including this compound, in human serum. nih.govresearchgate.net

The procedure typically involves the addition of a cold organic solvent, such as acetonitrile, to the serum sample. chromatographyonline.com This disrupts the solvation of proteins, causing them to precipitate out of the solution. Following the addition of the precipitating agent, the sample is vortexed and then centrifuged to pellet the precipitated proteins. chromatographyonline.com The resulting supernatant, which contains the analyte of interest, can then be diluted and directly analyzed. nih.govresearchgate.net This approach has been successfully integrated with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific determination of this compound and related compounds. nih.govresearchgate.netresearchgate.net

Methodological Validation Parameters for Research Reliability

The validation of analytical methods is crucial to ensure that the data generated is accurate, reliable, and reproducible. For this compound, validation encompasses several key parameters that demonstrate the method's suitability for its intended purpose.

The sensitivity of an analytical method is determined by its ability to detect and quantify small amounts of the analyte. The lower limit of quantitation (LLOQ) is a critical parameter, representing the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

For the analysis of this compound in human serum using LC-MS/MS, a highly sensitive method has been established. nih.govresearchgate.net In one validated method, the LLOQ for this compound, along with its isomers and parent compounds, was determined to be 0.5 ng/mL. nih.govresearchgate.netresearchgate.net Another high-performance liquid chromatography with diode-array detection (HPLC-DAD) method reported an LLOQ of 5 ng/mL for this compound in human plasma samples. scispace.com

| Analytical Method | Matrix | Lower Limit of Quantitation (LLOQ) | Source |

|---|---|---|---|

| LC-MS/MS | Human Serum | 0.5 ng/mL | nih.govresearchgate.net |

| HPLC-DAD | Human Plasma | 5 ng/mL | scispace.com |

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. For an LC-MS/MS method, a linear response was established for this compound in the concentration range of 0.5–400 ng/mL, with a coefficient of determination (r²) greater than 0.999, indicating excellent linearity. nih.govresearchgate.net

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies. In an HPLC-DAD method, the accuracy for analytes including this compound was reported to be within the range of 93.1% to 102.5%. scispace.com

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For the same HPLC-DAD method, the intra-assay precision showed RSD values less than or equal to 10.5%, while the inter-assay precision RSD was below or equal to 12.1%. scispace.com

| Parameter | Method | Specification/Result | Source |

|---|---|---|---|

| Linearity (Range) | LC-MS/MS | 0.5–400 ng/mL | nih.govresearchgate.net |

| Linearity (r²) | LC-MS/MS | > 0.999 | nih.govresearchgate.net |

| Accuracy | HPLC-DAD | 93.1% – 102.5% | scispace.com |

| Intra-assay Precision (RSD %) | HPLC-DAD | ≤ 10.5% | scispace.com |

| Inter-assay Precision (RSD %) | HPLC-DAD | ≤ 12.1% | scispace.com |

The stability of this compound in biological matrices and prepared solutions is a critical factor for ensuring reliable quantitative results. Stock solutions of this compound have been found to be stable for at least two months when stored at -20°C. scispace.com Biological samples are typically stored frozen at –20°C and thawed just before sample preparation to maintain analyte integrity. scispace.com

Adsorption of tricyclic compounds to various surfaces can be a significant issue in analytical methods, leading to the loss of the analyte and affecting accuracy and precision. Strong interactions can occur between the analytes and the materials used in sample collection, processing, and analysis, such as glass or plastic containers and chromatographic components. nih.gov To mitigate this, careful selection of materials and conditioning of the analytical system may be necessary. The use of silanized glassware or polypropylene (B1209903) containers can help minimize adsorption. nih.gov Furthermore, the optimization of the mobile phase pH and composition in liquid chromatography is crucial to ensure efficient elution and symmetrical peak shapes, reducing undesirable interactions with the stationary phase.

Biotransformation and Enzymology in Research Models

Metabolic Pathways of Amitriptyline (B1667244) Leading to (Z)-10-Hydroxyamitriptyline Formation

The formation of this compound is a result of oxidative metabolism of amitriptyline. This process primarily occurs in the liver and involves a key chemical modification of the amitriptyline molecule.

The central structural feature of amitriptyline is a dibenzocycloheptene ring system. A critical metabolic transformation of this structure is hydroxylation, the addition of a hydroxyl (-OH) group, at the 10th carbon position of the ethylene (B1197577) bridge of this central ring. g-standaard.nl This reaction is a major pathway in the metabolism of amitriptyline and its primary active metabolite, nortriptyline (B1679971). pgkb.org Both the (E) and (Z) isomers of 10-hydroxyamitriptyline (B1197387) are formed through this hydroxylation process. nih.govscispace.com Studies in mice have shown the presence of both E and Z isomers of 10-hydroxy-amitriptyline in plasma and brain tissue following administration of amitriptyline. nih.gov

The hydroxylation of amitriptyline at the 10-position is a stereoselective process, meaning that one stereoisomer is preferentially formed over the other. Research indicates that the formation of the (E)-10-hydroxy derivatives is predominant. g-standaard.nl While both (Z)- and (E)-10-hydroxyamitriptyline are racemic alcoholic metabolites of amitriptyline, the (E)-isomer is typically found in higher concentrations. g-standaard.nlnih.gov For instance, the metabolism of nortriptyline by the enzyme CYP2D6 has been shown to produce (Z)-10-hydroxynortriptyline and (E)-10-hydroxynortriptyline in a 1:3 ratio. mdpi.com This suggests a similar stereoselective preference in the hydroxylation of amitriptyline itself. Despite the predominance of the (E)-isomer, the (Z)-isomer is consistently detected in human plasma and urine, confirming its formation in vivo. nih.govscispace.com One study analyzing the urine of a patient found an excess of the (+)-isomer of (Z)-10-OH-AT. nih.gov

Role of Cytochrome P450 (CYP) Enzymes in Biotransformation

The biotransformation of amitriptyline, including its hydroxylation, is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are crucial for the metabolism of a vast array of drugs and other foreign compounds.

The specific CYP isoform responsible for the 10-hydroxylation of amitriptyline is CYP2D6. pgkb.orgclinpgx.orgfrontiersin.org This enzyme is known to be highly polymorphic, leading to significant interindividual variability in the metabolism of amitriptyline. clinpgx.org Individuals with different CYP2D6 genotypes can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which affects the plasma concentrations of amitriptyline and its metabolites. nih.gov The hydroxylation pathway is a significant route for the elimination of amitriptyline and is catalyzed by CYP2D6. frontiersin.org While CYP2C19 is the major enzyme responsible for the N-demethylation of amitriptyline to its active metabolite nortriptyline, CYP2D6 is the key player in the subsequent hydroxylation of both amitriptyline and nortriptyline. mdpi.com

In vitro studies utilizing cDNA-expressed human cytochrome P450 enzymes have been instrumental in elucidating the specific roles of different CYP isoforms in amitriptyline metabolism. One such study investigated the metabolism of amitriptyline using a panel of human CYP enzymes (CYP1A2, CYP3A4, CYP2C9, CYP2C19, CYP2D6, and CYP2E1). The results demonstrated that CYP2D6 was the sole enzyme responsible for mediating the hydroxylation of amitriptyline. drugbank.com However, a notable finding from this particular study was that (E)-10-OH-amitriptyline was exclusively produced, with no formation of the (Z)-isomer detected under these experimental conditions. drugbank.com This contrasts with in vivo findings where both isomers are present, suggesting that the metabolic processes in a living organism may be more complex or that other factors can influence the stereochemical outcome of the reaction. Studies using human liver microsomes, which contain a mixture of CYP enzymes and other cellular components, have shown the formation of both hydroxylated and demethylated metabolites. sigmaaldrich.com

| CYP Isoform | Metabolic Pathway | Km (μmol/l) | Vmax (mol h⁻¹ (mol CYP)⁻¹) |

| CYP2D6 | (E)-10-Hydroxylation | 5.4 | 145 |

| CYP2C19 | N-demethylation | 13 | 475 |

| CYP1A2 | N-demethylation | 74 | 90 |

| CYP3A4 | N-demethylation | 92 | 134 |

| CYP2C9 | N-demethylation | 90 | 110 |

| Data from an in vitro study with cDNA-expressed human cytochrome P450 enzymes. drugbank.com |

The binding of amitriptyline to microsomes can influence the estimation of these kinetic parameters. One study demonstrated that microsomal binding increased the apparent Km value for amitriptyline N-demethylation by CYP2C19, highlighting the importance of considering this factor in in vitro kinetic studies. nih.gov

Investigation of Transporter Involvement in Cellular Disposition

The cellular disposition of drugs and their metabolites is significantly influenced by membrane transporters, which mediate their influx and efflux across cell membranes. For cationic compounds like amitriptyline and its metabolites, organic cation transporters (OCTs) are of particular interest.

Currently, there is a lack of specific research data on the interaction of this compound with organic cation transporters, including OCT1. Studies have shown that the parent compound, amitriptyline, and its primary active metabolite, nortriptyline, are inhibitors of OCT1. However, it has not been determined whether this compound acts as a substrate or an inhibitor of this transporter. The potential for this compound to interact with OCT1 and other transporters is an important area for future research to fully understand its pharmacokinetic profile and potential for drug-drug interactions.

Metabolite Profiling for Elucidating Metabolic Fate and "Soft Spots"

Metabolite profiling is a critical tool for understanding the metabolic fate of a compound and identifying its "soft spots"—the positions on the molecule that are most susceptible to metabolic modification. To date, comprehensive metabolite profiling studies have focused primarily on the parent drug, amitriptyline.

These studies have successfully identified this compound as a human metabolite of amitriptyline. However, there is a notable absence of research into the subsequent metabolism of this compound itself. Consequently, its metabolic fate and potential metabolic "soft spots" have not been characterized.

The observation that the (+)-isomer of this compound is found in excess in human urine, in both free and conjugated forms, points towards stereoselective downstream processing nih.gov. This suggests that conjugation, likely glucuronidation, is a significant pathway in its elimination. Further investigation is required to identify the specific conjugates and any other potential metabolites of this compound to construct a complete metabolic pathway and to assess its potential for further biotransformation. The relative resistance of Z-isomers to further metabolism, as observed with other compounds, is a hypothesis that warrants investigation for this compound nih.gov.

In Vitro Pharmacological Activity and Molecular Interaction Studies

Neurotransmitter Reuptake Inhibition Profiles

The primary mechanism of action for many antidepressant drugs involves the inhibition of neurotransmitter reuptake, thereby increasing the concentration of these neurotransmitters in the synaptic cleft. The following subsections explore the inhibitory activity of (Z)-10-Hydroxyamitriptyline on the reuptake of serotonin (B10506) and norepinephrine (B1679862).

Specific in vitro data on the serotonin reuptake inhibition profile of this compound, such as its binding affinity (Kᵢ) or inhibitory concentration (IC₅₀) for the serotonin transporter (SERT), are not extensively available in the current body of scientific literature. For context, the parent compound, amitriptyline (B1667244), is a potent inhibitor of SERT.

Detailed in vitro studies quantifying the norepinephrine reuptake inhibition by this compound are limited. However, research on a related metabolite, (E)-10-hydroxynortriptyline, has shown it to be a norepinephrine uptake inhibitor, albeit four times weaker than its parent compound, nortriptyline (B1679971) nih.gov. This suggests that the hydroxylated metabolites of amitriptyline and nortriptyline retain activity at the norepinephrine transporter (NET).

| Compound | Transporter | Kᵢ (nM) |

| Amitriptyline | Human SERT | Not Specified |

| Amitriptyline | Human NET | Not Specified |

Note: Specific Kᵢ values for this compound are not available in the reviewed literature. The table presents information on the parent compound for comparative context.

Receptor Binding Affinity Characterization

Beyond their effects on neurotransmitter reuptake, tricyclic antidepressants and their metabolites often interact with a variety of neurotransmitter receptors. This section examines the binding affinities of this compound for dopaminergic and serotonergic receptors.

There is a lack of specific data from in vitro studies characterizing the binding affinity of this compound for dopamine D₁ receptors. The parent compound, amitriptyline, generally exhibits low affinity for dopamine receptors.

Specific binding affinity data (e.g., Kᵢ values) for this compound at 5-HT₂ receptors are not readily found in published literature. Amitriptyline itself is known to be a potent antagonist of 5-HT₂A and 5-HT₂C receptors.

| Compound | Receptor | Kᵢ (nM) |

| Amitriptyline | 5-HT₂A | Not Specified |

| Amitriptyline | 5-HT₂C | Not Specified |

Note: Specific Kᵢ values for this compound are not available in the reviewed literature. The table presents information on the parent compound for comparative context.

Elucidation of Molecular Mechanisms of Action (e.g., Ion Channels)

The molecular mechanisms underlying the pharmacological effects of many compounds are multifaceted and often involve intricate interactions with various cellular components, including ion channels. These transmembrane proteins are crucial for regulating a multitude of physiological processes by controlling the flow of ions across cellular membranes. While the parent compound, amitriptyline, has been the subject of numerous studies investigating its influence on ion channels, specific research elucidating the direct molecular mechanisms of action of its metabolite, this compound, on these channels is not extensively detailed in publicly available scientific literature.

The pharmacological activity of metabolites can sometimes differ significantly from their parent compounds. For instance, reports suggest that the hydroxylated metabolites of amitriptyline and its primary active metabolite, nortriptyline, exhibit a reduced affinity for muscarinic acetylcholine receptors compared to the original molecules researchgate.net. This observation underscores the potential for altered pharmacological profiles in metabolites.

To provide a contextual framework, it is pertinent to consider the established effects of the parent compound, amitriptyline, on various ion channels. It is important to note that these findings relate to amitriptyline and not directly to this compound, and any extrapolation of these effects to the metabolite should be approached with caution pending direct experimental evidence.

Table 1: Summary of Amitriptyline's Interaction with Various Ion Channels

| Ion Channel Type | Observed Effect of Amitriptyline | Potential Implication |

| Sodium Channels | Inhibition of voltage-gated sodium channels (VGSCs) researchgate.net. | Alteration of nerve impulse conduction. |

| Potassium Channels | Inhibition of hERG potassium channels nih.gov. | Potential for effects on cardiac repolarization. |

| Calcium Channels | Limited direct evidence from the provided search results. | Further research is needed to determine any interaction. |

Research has demonstrated that amitriptyline can modulate the activity of both voltage-gated sodium and potassium channels. For example, studies on sensory dorsal horn neurons have shown that amitriptyline can suppress these channels, thereby impairing neuronal excitability. The mechanism of action for many drugs that interact with ion channels can be state-dependent, meaning the drug's binding affinity may vary depending on whether the channel is in a resting, activated, or inactivated state.

A simulation study focusing on the electrophysiology of cardiomyocytes investigated the effects of increasing concentrations of amitriptyline and nortriptyline bamsjournal.com. However, this particular study did not extend its simulations to include the hydroxylated metabolites such as this compound.

While the direct molecular interactions of this compound with ion channels remain an area requiring further investigation, the established activity of its parent compound provides a foundation for future research. Elucidating the specific effects of this metabolite on various ion channels would contribute to a more comprehensive understanding of its pharmacological profile.

Structure Activity Relationship Sar Studies and Computational Approaches

Qualitative Structure-Activity Relationships of (Z)-10-Hydroxyamitriptyline

Qualitative SAR studies provide a descriptive understanding of how structural modifications affect the biological activity of a compound. For this compound, two key features are of particular interest: its stereoisomerism and the presence of a hydroxyl group.

This compound exists as one of two geometric isomers, the other being (E)-10-Hydroxyamitriptyline. These isomers, also known as diastereomers, arise from the restricted rotation around the double bond in the cycloheptene (B1346976) ring. The "Z" configuration (from the German zusammen, meaning together) indicates that the higher priority substituents on each carbon of the double bond are on the same side, while the "E" configuration (from the German entgegen, meaning opposite) indicates they are on opposite sides.

While both (Z)- and (E)-10-hydroxyamitriptyline are known metabolites of amitriptyline (B1667244), detailed comparative studies on their specific pharmacological activities are limited in publicly available literature. However, the spatial arrangement of the atoms in these two isomers results in different molecular shapes, which can significantly impact how they bind to their biological targets, such as the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). It is well-established in pharmacology that stereoisomers can exhibit different potencies and even different types of pharmacological activity. For instance, studies on other compounds with E and Z configurations have shown that one isomer can have significantly higher binding affinity for a particular receptor than the other. nih.gov The separation and analysis of these isomers in biological samples, such as urine, have been a focus of research, indicating the importance of distinguishing between them in metabolic and pharmacokinetic studies. nih.gov

The introduction of a hydroxyl (-OH) group at the 10-position of the amitriptyline structure to form 10-Hydroxyamitriptyline (B1197387) is a critical metabolic step. sigmaaldrich.comnih.gov This hydroxylation has a significant impact on the molecule's physicochemical properties and, consequently, its receptor binding affinity.

Computational Chemistry and Molecular Docking Simulations

Computational chemistry and molecular docking are powerful tools used to simulate the interaction between a small molecule (ligand), such as this compound, and its biological target (receptor), typically a protein. nih.govabap.co.in

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This allows for the visualization of the binding mode and the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.

For this compound, molecular docking simulations could be used to predict its binding modes within the serotonin and norepinephrine transporters. Such studies would provide insights into how the Z-configuration and the hydroxyl group influence its orientation and interactions within the binding sites of these transporters compared to the E-isomer and the parent compound, amitriptyline. While specific docking studies for this compound are not widely published, the methodology has been extensively applied to other tricyclic antidepressants and their targets. nih.govnih.gov These studies help in rationalizing the observed structure-activity relationships and can guide the design of new, more potent, and selective inhibitors.

Research Directions and Future Perspectives

Unresolved Aspects of (Z)-10-Hydroxyamitriptyline's Pharmacological Profile

Key unresolved aspects that warrant further investigation include:

Receptor and Transporter Binding Affinities: Quantitative data on the binding affinities (e.g., Kᵢ values) of this compound at various clinically relevant targets are lacking. Of primary interest is its affinity for the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), the main targets of tricyclic antidepressants. litfl.comlongdom.org Furthermore, its affinity for other receptors, such as histaminergic, muscarinic, and adrenergic receptors, which are associated with the side effects of TCAs, needs to be determined. litfl.com Studies on other hydroxylated metabolites have shown that they can retain significant activity at these transporters, sometimes comparable to the parent compounds. nih.gov

Functional Activity: Beyond simple binding, the functional activity of this compound at its targets is unknown. It is crucial to determine whether it acts as an inhibitor, agonist, or antagonist at SERT and NET, and to quantify its potency (e.g., IC₅₀ or EC₅₀ values). This information is vital for understanding its potential contribution to both the therapeutic efficacy and the adverse effect profile of amitriptyline (B1667244).

Stereoselectivity: this compound possesses a chiral center, and it is known that enantiomers of a drug can have different pharmacological properties. nih.gov Research has shown that the enantiomers of E- and Z-10-hydroxyamitriptyline are present in human urine, with a predominance of the (-)-enantiomer for the E-isomer. nih.gov However, the specific pharmacological activities of the individual enantiomers of this compound have not been elucidated.

Off-Target Effects: A comprehensive screening of this compound against a broad panel of receptors, ion channels, and enzymes is necessary to identify potential off-target effects. nih.gov This would help to predict any unforeseen side effects or drug-drug interactions.

Contribution to Cardiotoxicity: A known risk associated with tricyclic antidepressants is cardiotoxicity, which has been linked to the blockade of cardiac sodium channels. nih.govlitfl.com The potential for this compound to contribute to this toxicity by interacting with cardiac ion channels is an important area for future safety and toxicology studies. Some reports suggest that elevated plasma concentrations of Z-hydroxy metabolites may be cardiotoxic. nih.gov

A summary of the key unresolved pharmacological questions is presented in the table below:

| Pharmacological Aspect | Unresolved Questions |

| Receptor Binding | What are the binding affinities (Kᵢ) for SERT, NET, muscarinic, histaminergic, and adrenergic receptors? |

| Functional Activity | Is it an inhibitor, agonist, or antagonist at these targets? What are its potencies (IC₅₀/EC₅₀)? |

| Stereoselectivity | What are the distinct pharmacological profiles of its individual enantiomers? |

| Off-Target Profile | Does it interact with other receptors, ion channels, or enzymes that could lead to unexpected effects? |

| Cardiotoxicity | What is its potential to interact with cardiac ion channels and contribute to the known cardiotoxic effects of TCAs? |

Strategies for Comprehensive Metabolite Characterization in Drug Discovery

The case of this compound underscores the importance of early and thorough metabolite characterization in the drug discovery and development process. A proactive approach to identifying and profiling metabolites can de-risk drug candidates and provide a more complete understanding of their in vivo behavior. Modern strategies for comprehensive metabolite characterization integrate a variety of in vitro and in vivo techniques.

In Vitro Approaches:

Liver Microsomes and Hepatocytes: Incubation of a parent drug with human liver microsomes or hepatocytes is a standard in vitro method to generate and identify major metabolites. nih.gov These systems contain the key drug-metabolizing enzymes, such as cytochrome P450s.

Recombinant Enzymes: Using specific recombinant human CYP enzymes can help to pinpoint which isoforms are responsible for particular metabolic transformations. drugbank.com This is crucial for predicting drug-drug interactions.

Advanced Analytical Techniques: High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for the detection and structural elucidation of metabolites in complex biological matrices. semanticscholar.org Nuclear magnetic resonance (NMR) spectroscopy can also be employed for definitive structure confirmation. nih.gov

In Vivo and Systems-Level Approaches:

Animal Studies: Analysis of plasma, urine, and bile from animal models dosed with the parent drug provides a more complete picture of the metabolic fate of a compound in a whole organism. nih.gov

Metabolomics: Untargeted metabolomics approaches can be used to comprehensively profile all detectable metabolites in a biological sample, offering a snapshot of the metabolic perturbations caused by a drug.

Computational Tools: In silico prediction of metabolism has become an increasingly valuable tool. Software can predict potential sites of metabolism on a molecule, helping to guide analytical efforts and prioritize the synthesis of potential metabolites for pharmacological testing.

A summary of key strategies for metabolite characterization is provided in the table below:

| Strategy | Description | Key Advantages |

| In Vitro Metabolism | Incubation with liver microsomes, hepatocytes, or recombinant enzymes. | High-throughput, cost-effective, allows for reaction phenotyping. |

| Advanced Analytics | Use of LC-MS/MS, HRMS, and NMR for structural elucidation. | High sensitivity and specificity for identifying and characterizing metabolites. |

| In Vivo Studies | Analysis of biological fluids from preclinical species. | Provides a more physiologically relevant picture of metabolism and excretion. |

| Metabolomics | Global profiling of metabolites in biological samples. | Unbiased approach to identify all metabolic changes. |

| In Silico Prediction | Computational modeling to predict metabolic hotspots. | Guides experimental design and prioritizes metabolite synthesis. |

Future Directions for SAR-Driven Optimization of Pharmacological Properties

A thorough understanding of the pharmacological profiles of metabolites like this compound is essential for guiding future structure-activity relationship (SAR) studies. The goal of such studies is to rationally design new molecules with improved therapeutic properties, such as enhanced efficacy, better selectivity, and a more favorable side-effect profile.

Future SAR-driven optimization efforts for tricyclic antidepressants and related compounds could focus on several key areas:

Improving Transporter Selectivity: One of the major drawbacks of older tricyclic antidepressants is their lack of selectivity, leading to a wide range of side effects. researchgate.net Future design efforts could focus on modifying the tricyclic core or the side chain to enhance selectivity for SERT and/or NET over other receptors. Understanding how hydroxylation at the 10-position influences selectivity would be a valuable piece of information in this endeavor.

Modulating Metabolism: SAR can be used to design compounds with a more predictable and favorable metabolic profile. This could involve blocking sites of metabolism that lead to the formation of active or toxic metabolites, or promoting metabolism through pathways that lead to inactive and non-toxic products. For example, if this compound is found to have undesirable properties, medicinal chemists could design new analogues that are less susceptible to hydroxylation at this position.

Targeting Specific Receptor Subtypes: For off-target interactions, such as those with muscarinic or histamine receptors, SAR could be employed to design compounds that avoid these interactions altogether or that selectively target specific receptor subtypes to minimize side effects.

Integrating Computational Chemistry: Molecular modeling and docking studies can be used to simulate how different structural modifications will affect the binding of a compound to its target proteins. This can help to prioritize the synthesis of the most promising new molecules and accelerate the drug discovery process.

The integration of metabolite pharmacology into SAR campaigns represents a more holistic approach to drug design. By considering the in vivo fate of a drug candidate from the outset, it is possible to develop new therapeutics that are not only potent but also have a well-understood and optimized disposition in the body.

Q & A

Q. What are the established methodologies for synthesizing (Z)-10-Hydroxyamitriptyline in laboratory settings?

- Methodological Answer : The enzymatic oxidation of amitriptyline using cytochrome P450BM3 variants (e.g., RT2/AP/V78I) is a common approach. A 100 mL scale reaction with 2 µM enzyme and 61.6 mg amitriptyline hydrochloride monohydrate yields 18.7 mg of this compound after silica-gel column chromatography (eluent: CHCl3/MeOH/NH4OH). Validation via HRMS (APCI) confirms the product (observed [M+H⁺] 294.1852 vs. calculated 294.1848) . Alternative metabolic pathways involve intermediates like Benzoyllecgonine-d3, as shown in non-target screening studies .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodological Answer : High-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) are preferred. For HPLC-MS, use a C18 column with a gradient mobile phase (e.g., acetonitrile/0.1% formic acid) and monitor m/z 294.17. NMR (¹H and ¹³C) should align with published spectral data for this compound . Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How does this compound function within metabolic pathways of tricyclic antidepressants?

- Methodological Answer : this compound is a major metabolite of amitriptyline, formed via CYP2D6-mediated hydroxylation. Its clearance is influenced by CYP3A4, particularly in CYP2D6 poor metabolizers. Analytical workflows should integrate in vitro microsomal assays and in vivo pharmacokinetic studies to map metabolic flux .

Q. What stability considerations are critical for storing this compound in research settings?

- Methodological Answer : Store at -80°C in amber vials to prevent photodegradation. Conduct forced degradation studies under acidic/alkaline, oxidative, and thermal conditions to identify degradation products. Validate stability using HPLC with ≥95% purity thresholds over 6 months .

Q. How is this compound integrated into preclinical pharmacokinetic studies?

- Methodological Answer : Administer amitriptyline orally or intravenously to animal models (e.g., rodents), and collect plasma/serum at timed intervals. Use LC-MS/MS to quantify this compound levels. Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) using non-compartmental analysis .

Advanced Research Questions

Q. How do pharmacogenomic variations in CYP2D6 and CYP3A4 affect this compound formation?

- Methodological Answer : Genotype participants for CYP2D6 (*3, *4, *5 alleles) and CYP3A4 (*22) polymorphisms. Compare metabolite/parent drug ratios in plasma between extensive and poor metabolizers. Use linear regression to correlate genotype-phenotype relationships, adjusting for covariates like age and comedications .

Q. How can contradictions between in vitro and in vivo metabolic data for this compound be resolved?

- Methodological Answer : Discrepancies often arise due to protein binding differences or transporter-mediated uptake. Apply physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro intrinsic clearance (e.g., human liver microsomes) with in vivo bioavailability data. Validate models using clinical datasets .

Q. What regulatory challenges arise in validating bioanalytical methods for this compound?

- Methodological Answer : Follow ICH M10 guidelines for method validation: assess precision (CV ≤15%), accuracy (85–115%), and matrix effects. Include incurred sample reanalysis (ISR) to ensure reproducibility. Document deviations from FDA/EMA guidelines, especially for complex generics .

Q. Can computational models predict (Z)-10-Hydroxyamitrixyline’s interaction with cytochrome P450 isoforms?

Q. What strategies improve inter-laboratory reproducibility in quantifying this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.